Iron silicide (FeSi)

Descripción general

Descripción

Synthesis Analysis

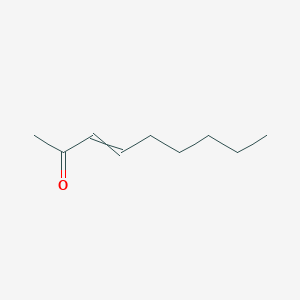

The synthesis of iron silicide nanoparticles can be accomplished via a high-temperature reduction method that involves the reaction of silicon tetrachloride with iron pentacarbonyl in the presence of 1,2-hexadecanediol. This process facilitates the formation of either superparamagnetic Fe3Si nanoparticles under iron-rich conditions or β-FeSi2 nanoparticles under silicon-rich conditions, with the morphology and size distribution of the nanoparticles being characterized by various techniques such as TEM, XRD, and AFM (Dahal & Chikán, 2010).

Molecular Structure Analysis

The molecular structure of iron silicide phases has been extensively studied. For example, β-FeSi2, a semiconducting phase, is known for its stable structure and potential use in optoelectronic applications. The structure of iron silicides can significantly vary depending on the synthesis conditions, which can lead to the formation of different phases, such as the metastable γ phase observed in ion beam synthesized FeSi2 (Yang, Shao, & Homewood, 1996).

Chemical Reactions and Properties

Iron silicides engage in a variety of chemical reactions, depending on their composition and structure. For instance, the reaction of Fe with Si to form FeSi and FeSi2 has been characterized using techniques such as AES and EELS, providing insights into the stoichiometry and plasmon loss structures indicative of silicide formation (Zhu, Iwasaki, Williams, & Park, 1986).

Physical Properties Analysis

Iron silicides display a range of physical properties that are critically dependent on their phase and structure. For instance, Fe3Si nanoparticles exhibit superparamagnetic behavior with a saturation magnetization close to that of iron oxide nanoparticles, whereas β-FeSi2 nanoparticles show different magnetic and electronic properties due to their semiconducting nature. These properties are crucial for their application in magnetic and semiconducting devices (Dahal & Chikán, 2010).

Chemical Properties Analysis

The chemical properties of iron silicides, such as their reactivity and stability, are influenced by their specific phases and synthesis conditions. The formation of different iron silicide phases, such as FeSi and FeSi2, during the reaction of thin Fe films with a silicon substrate, has been documented, highlighting the changes in composition and phase at varying temperatures and conditions (Zhu, Iwasaki, Williams, & Park, 1986).

Aplicaciones Científicas De Investigación

-

- Iron silicides are found in nature and have been the subject of geological and mineralogical studies .

- They are formed under various conditions, such as in the mantle and core of the Earth and other terrestrial planets, through serpentinization, by impacts and lightning, during the entry of meteoroids into the atmosphere, and in certain nebulae .

- The study of these natural iron silicides can provide insights into these various geological processes and conditions .

-

Material Science and Engineering

- Iron silicides have been synthesized for use in various high-tech applications .

- They have been used as structural materials, thin film coatings, and diffusion barriers in microelectronics .

- In one study, iron silicide particles were selectively synthesized through a solid-state reaction route at 650 °C using iron sesquioxide (Fe2O3), elemental silicon, and active metals (magnesium and lithium) as reactants .

- The magnetic properties of the synthesized iron silicide particles were also investigated .

-

Thermoelectrics and Spintronics

- Iron silicides have shown potential in thermoelectrics and spintronics .

- Thermoelectrics involve the direct conversion of temperature differences to electric voltage and vice versa, while spintronics involves the study of the intrinsic spin of the electron and its associated magnetic moment .

- The specific methods of application and experimental procedures in these fields would depend on the specific research objectives and the properties of the iron silicide being used .

-

- Ferrosilicon is an alloy of iron and silicon with a typical silicon content by weight of 15–90%. It contains a high proportion of iron silicides .

- Ferrosilicon is produced by reduction of silica or sand with coke in the presence of iron .

- It is used as a source of silicon to reduce metals from their oxides and to deoxidize steel and other ferrous alloys .

-

- Iron silicide nanowires have been synthesized via an original approach, pre-deposition method (PDM), with significantly improved morphologies and physical characteristics as compared with those fabricated by conventional chemical vapor deposition .

- In the pre-deposition method, combining rapid thermal annealing (RTA) and chemical vapor deposition (CVD), iron silicide nanowires grew from the heterogeneous nucleation sites on the surface of the thin film without a catalyst or Al2O3 template .

- These nanowires have shown enhanced physical characteristics, including improved field emission and magnetic properties .

Safety And Hazards

Direcciones Futuras

Recent studies have focused on the ability to synthesize iron silicides in such a way to obtain a significant effect of spin polarization . The high value of the polarization spin for the fcc and bcc structures is due to the contribution of the high amount of Fe atoms above the Si atoms, which is reflected in an increase in the magnetic moment . This raises the prospect of enhancing the Tc of LaFeSiH by reducing its carrier concentration through appropriate chemical substitutions .

Propiedades

IUPAC Name |

silanidylidyneiron(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Si/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWDZWXHBYTMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si-]#[Fe+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

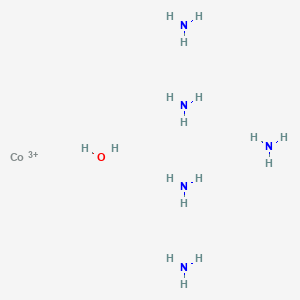

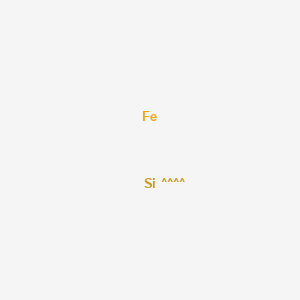

Molecular Formula |

FeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892426 | |

| Record name | Iron silicide (FeSi) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron silicide (FeSi) | |

CAS RN |

12022-95-6 | |

| Record name | Iron silicide (FeSi) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron silicide (FeSi) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | iron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)